![molecular formula C19H17N3O3 B1449813 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol CAS No. 183320-72-1](/img/structure/B1449813.png)
4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol
Vue d'ensemble
Description
4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol is a quinazoline derivative known for its significant role in medicinal chemistry. This compound is characterized by its unique structure, which includes a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6- and 7-positions. It is commonly referred to in scientific literature for its applications in cancer treatment, particularly as a tyrosine kinase inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Introduction of the (3-Ethynylphenyl)amino Group: This is achieved through a nucleophilic substitution reaction where the amino group is introduced at the 4-position.
Attachment of the 2-Methoxyethoxy Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products
Applications De Recherche Scientifique
Pharmacological Applications
-
Cancer Treatment :
- Desmethyl Erlotinib functions as an epidermal growth factor receptor (EGFR) inhibitor. It is primarily used in the treatment of various cancers, particularly those that exhibit overexpression of EGFR.
- Clinical studies have indicated that it can enhance the efficacy of chemotherapy agents when used in combination therapy.
-
Mechanism of Action :
- The compound inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways that promote tumor growth and survival.
- It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation in vitro.
-
Targeted Therapy :
- Due to its specificity for EGFR, Desmethyl Erlotinib represents a targeted therapy approach that aims to minimize damage to normal cells while effectively attacking cancerous cells.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Clinical Efficacy in Non-Small Cell Lung Cancer | Evaluate the effectiveness of Desmethyl Erlotinib in patients with advanced NSCLC. | Patients exhibited a significant response rate with improved overall survival compared to traditional chemotherapy alone. |
Combination Therapy with Chemotherapeutics | Assess the synergistic effects when combined with other chemotherapeutic agents. | Enhanced efficacy was observed, with reduced side effects compared to higher doses of chemotherapy alone. |
Pharmacokinetics Study | Analyze the absorption and distribution characteristics of Desmethyl Erlotinib. | The compound demonstrated favorable pharmacokinetic profiles with adequate tissue penetration in lung tissues. |
Safety and Side Effects
While Desmethyl Erlotinib has shown promise in clinical settings, it is essential to monitor for potential side effects:
- Common adverse effects include rash, diarrhea, and fatigue.
- Serious side effects may involve liver function abnormalities and interstitial lung disease.
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation of tyrosine residues on target proteins, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: Another quinazoline derivative with similar tyrosine kinase inhibitory activity.
Gefitinib: Shares a similar mechanism of action and is used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol is unique due to its specific substitution pattern, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit certain tyrosine kinases makes it a valuable compound in targeted cancer therapy.
Activité Biologique
The compound 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a quinazoline core substituted with an ethynylphenyl group and a methoxyethoxy moiety, which contribute to its biological properties.
- Tyrosine Kinase Inhibition : The compound acts as a selective inhibitor of tyrosine kinases, which are critical in the signaling pathways that regulate cell proliferation and survival. This inhibition can lead to decreased tumor growth and increased apoptosis in cancer cells.
- EGFR Modulation : Similar to other quinazoline derivatives, it shows potential in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can disrupt downstream signaling pathways involved in tumorigenesis.
Biological Activity Data
Case Studies and Research Findings
- Inhibition of Cancer Cell Growth : Research has demonstrated that compounds similar to this compound exhibit significant anti-proliferative effects on various cancer cell lines, including breast and lung cancer cells. For instance, studies have shown that these compounds can inhibit cell growth by inducing cell cycle arrest and apoptosis.
- Tyrosinase Inhibitory Activity : A related compound, 6,7-bis(2-methoxyethoxy)-4(3H)-quinazolinone (BMEQ), was identified as a strong inhibitor of tyrosinase, with an IC50 value of 160 μM. BMEQ's mechanism involves competitive inhibition and alteration of enzyme conformation, suggesting similar potential for the parent compound .
- Pharmacokinetic Studies : Pharmacokinetic evaluations indicate that quinazoline derivatives have favorable absorption profiles and metabolic stability, making them suitable candidates for further development as therapeutic agents against cancer .
Propriétés
IUPAC Name |
4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-13-5-4-6-14(9-13)22-19-15-10-18(25-8-7-24-2)17(23)11-16(15)20-12-21-19/h1,4-6,9-12,23H,7-8H2,2H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZXFNFMRVWNDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.